molecular formula C17H14FN3O4S B2417251 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide CAS No. 895453-50-6

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Cat. No.: B2417251
CAS No.: 895453-50-6
M. Wt: 375.37
InChI Key: LTDIBOXBXMRSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide ( 895453-50-6, Molecular Weight: 375.37 g/mol) is a synthetic organic compound belonging to the class of oxadiazole derivatives, characterized by a fluorophenyl group, an oxadiazole ring, and a tosylacetamide moiety . This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its demonstrated biological activities. Studies on similar oxadiazole derivatives have shown that this class of compounds possesses promising antimicrobial properties, indicating potential for application in treating bacterial and fungal infections . Furthermore, the oxadiazole moiety is known for its anticancer properties, with preliminary studies on related compounds demonstrating cytotoxic effects and the ability to induce apoptosis in various cancer cell lines, positioning this compound as a candidate for anticancer drug development . The mechanism of action is believed to involve interaction with specific molecular targets, potentially modulating key signaling pathways related to inflammation, cell proliferation, and apoptosis . The compound can be synthesized through a multi-step process involving the formation of the oxadiazole ring, introduction of the fluorophenyl group, and final tosylation . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-11-2-8-14(9-3-11)26(23,24)10-15(22)19-17-21-20-16(25-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDIBOXBXMRSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the oxadiazole intermediate.

    Tosylation: The final step involves the tosylation of the acetamide group using tosyl chloride (TsCl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biological Activities

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide exhibits a range of biological activities that make it a candidate for drug development.

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess antimicrobial activity. Studies indicate that compounds similar to this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The oxadiazole moiety is known for its anticancer properties. Compounds containing this structure have been evaluated for their ability to induce apoptosis in cancer cells. Preliminary studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, indicating that this compound may also exhibit similar properties .

General Synthesis Pathway

The compound can be synthesized through the following steps:

  • Formation of the Oxadiazole Ring : This typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
  • Tosylation Reaction : The resulting oxadiazole compound is then reacted with tosyl chloride to introduce the tosyl group.
  • Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.

This synthetic route allows for the modification of various functional groups to enhance biological activity and solubility .

Potential Pharmaceutical Applications

The unique chemical structure of this compound positions it as a promising candidate for various therapeutic applications.

Drug Development

Given its biological activities, this compound could serve as a lead structure for developing new antimicrobial and anticancer drugs. The ability to modify its chemical structure may allow researchers to optimize its efficacy and reduce toxicity .

Material Science

In addition to pharmaceutical applications, oxadiazole derivatives are being explored for use in material science due to their thermal stability and photophysical properties. They can potentially be used in organic light-emitting diodes (OLEDs) and other electronic devices .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

StudyFindings
ResearchGate Study on OxadiazolesInvestigated the synthesis and antimicrobial properties of oxadiazole derivatives; highlighted potential therapeutic applications .
Synthesis and Biological EvaluationReported on the synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives and their cytotoxic effects against cancer cell lines .

These studies underscore the importance of further research into this compound for its potential applications in medicine and material sciences.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a compound belonging to the oxadiazole class, which has gained attention in medicinal chemistry for its diverse biological activities. The unique structural features of this compound, particularly the oxadiazole ring and the fluorophenyl group, contribute to its potential applications in pharmacology and material science.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14FN3O3S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_3\text{S}

This compound is characterized by:

  • Oxadiazole Ring : Known for its role in various biological activities.
  • Fluorophenyl Group : Enhances lipophilicity and biological interactions.
  • Tosylamide Moiety : Often associated with improved solubility and bioavailability.

Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. A case study demonstrated that a related oxadiazole derivative exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives of oxadiazoles have been reported to induce apoptosis in cancer cell lines by modulating specific signaling pathways. In one study, an oxadiazole derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range . This suggests that this compound may also possess similar anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways linked to disease processes.
  • Receptor Modulation : It could interact with cellular receptors that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can induce oxidative stress in cancer cells, leading to cell death.

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with other related compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateHigh
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-thioneStructureHighModerate
5-(4-Fluorophenyl)-1H-pyrazoleStructureLowHigh

Research Findings

Recent studies have focused on synthesizing new derivatives based on the oxadiazole framework to enhance biological activity. For instance:

  • Synthesis Techniques : Various synthetic routes have been developed for creating oxadiazole derivatives with improved potency .
  • Biological Evaluations : Comprehensive evaluations have shown promising results for both antimicrobial and anticancer activities .

Q & A

Q. What are the common synthetic routes for preparing N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide, and how are reaction progressions monitored?

The compound is typically synthesized via condensation reactions. For example, 1,3,4-oxadiazole precursors (e.g., 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine) are reacted with tosylacetyl chloride or chloroacetyl chloride in the presence of a base like triethylamine. Reaction progression is monitored using thin-layer chromatography (TLC) to confirm intermediate formation and completion . For amide bond formation, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile are employed, with stirring times optimized to 30 minutes for activation .

Q. What purification methods are recommended for isolating this compound?

Post-synthesis, the crude product is often purified via recrystallization using solvent mixtures like pet-ether or DMSO/water (2:1). For instance, precipitated solids are filtered, washed with water, and recrystallized to achieve >95% purity . Column chromatography may be used for complex mixtures, with silica gel and ethyl acetate/hexane as eluents.

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • 1H/13C-NMR : To confirm hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (S=O stretch of tosyl group) .
  • Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution in amide formation, while glacial acetic acid improves cyclization in oxadiazole synthesis .
  • Catalyst Screening : Triethylamine is preferred over pyridine for acid scavenging due to higher boiling points, enabling reflux conditions .
  • Temperature Control : Reflux at 90°C for 3–5 hours maximizes cyclization efficiency without side-product formation .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Purity Variability : Ensure ≥95% purity via HPLC and recrystallization.
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hours) .
  • Structural Analogues : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) to identify pharmacophore contributions .

Q. What strategies are effective for designing derivatives to enhance solubility or bioavailability?

  • Functional Group Modifications : Introduce hydrophilic groups (e.g., sulfonamide or trifluoromethyl) at the acetamide or oxadiazole positions .
  • Prodrug Approaches : Convert the tosyl group to a hydrolyzable ester for pH-dependent release .
  • Co-crystallization : Use co-solvents like PEG-400 to improve aqueous solubility during formulation .

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